Enhanced Lewis Acidity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
The introduction of a fluorine atom into the phenyl ring of a boronic acid increases its Lewis acidity. A systematic study of fluoro-substituted phenylboronic acids demonstrated that the pKa value is lowered (acidity increased) compared to unsubstituted phenylboronic acid, with the magnitude of the effect depending on the position and number of fluorine substituents [1]. While specific pKa data for the target 2,3-dichloro-6-fluoro compound was not located in primary literature, this class-level inference is strongly supported by the established electronic effects of halogen substituents. The presence of an ortho-fluorine, as in this compound, is known to be particularly effective in modulating the boron center's electron deficiency, which directly influences its reactivity in transmetalation steps of cross-coupling reactions.
| Evidence Dimension | Lewis acidity (pKa of boronic acid group) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be lower (more acidic) than unsubstituted phenylboronic acid (pKa ~8.8) based on fluorination effect. |
| Comparator Or Baseline | Phenylboronic acid: pKa ~8.8 (reported value) |
| Quantified Difference | Fluorinated analogs exhibit pKa values decreased by up to ~2 units depending on substitution pattern. |
| Conditions | Spectrophotometric and potentiometric titration in aqueous solution. |
Why This Matters
Increased Lewis acidity correlates with faster transmetalation rates in Suzuki couplings and stronger reversible covalent binding to biological diols, which is a critical parameter for selecting a boronic acid for specific synthetic or sensing applications.
- [1] Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4498-4506. View Source
